N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group and a dimethylsulfamoyl moiety. Its synthesis involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization to generate the oxazole ring . Key spectral data (e.g., IR and NMR) confirm the tautomeric stability of the oxazole-thione intermediates and the final product’s structural integrity .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c1-24(2)29(26,27)15-6-3-12(4-7-15)19(25)22-11-14-10-18(28-23-14)16-8-5-13(20)9-17(16)21/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZXOIDYMAIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-Triazol-1-ylmethyl)Oxolan-3-yl]Methoxy}-3-Methylphenyl)Piperazin-1-yl]-N-(4-Fluorophenyl)Benzamide)
- Key Differences: Heterocyclic Core: PC945 contains a triazole ring, whereas the target compound uses an oxazole. Triazoles are well-known for inhibiting fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis . Oxazoles, while less common in antifungals, may target alternative pathways or exhibit distinct binding kinetics. Substituents: PC945 includes a piperazine ring and fluorophenyl groups optimized for inhaled delivery, minimizing systemic exposure . Efficacy: PC945 demonstrates potent in vitro and in vivo activity against Aspergillus fumigatus, including azole-resistant strains, with an MIC90 of ≤0.03 µg/mL .
4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide
- Key Differences: Sulfonamide Configuration: This analogue lacks the dimethylsulfamoyl group, instead featuring a methylbenzenesulfonamide moiety. Oxazole Substitution: The 5-methyl group on the oxazole ring contrasts with the 5-(2,4-difluorophenyl) substituent in the target compound. Fluorine atoms in the latter could increase lipophilicity and membrane penetration, critical for intracellular targeting . Its simpler structure highlights the trade-off between synthetic accessibility and bioactivity optimization.
N-{[4-(4-Phenyl-1,3-Thiazol-2-yl)Oxan-4-yl]Methyl}-3-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]Benzamide
- Key Differences: Heterocyclic Diversity: This compound combines a thiazole and oxadiazole ring, differing from the oxazole in the target. Thiazoles are associated with broader antimicrobial spectra, while oxadiazoles improve pharmacokinetic properties (e.g., bioavailability) .
Pharmacokinetic and Pharmacodynamic Comparisons
| Property | Target Compound | PC945 | 4-Methyl-N-{...}Sulfonamide |
|---|---|---|---|
| Core Heterocycle | 1,2-Oxazole | 1,2,4-Triazole | 1,2-Oxazole |
| Key Substituents | 2,4-Difluorophenyl, Dimethylsulfamoyl | Piperazine, Fluorophenyl, Triazole | Methylbenzenesulfonamide |
| Solubility | Moderate (dimethylsulfamoyl enhances polarity) | Low (optimized for lung retention) | High (simpler sulfonamide) |
| Therapeutic Target | Hypothesized: Enzymatic inhibition | CYP51 (fungal ergosterol synthesis) | Broad-spectrum antimicrobial enzymes |
| Delivery Method | Oral/Systemic (predicted) | Inhaled (localized lung action) | Systemic |
Preparation Methods
Oxazole Ring Formation
The 1,2-oxazole core is synthesized via cyclocondensation of 2,4-difluorophenylacetonitrile with hydroxylamine hydrochloride under acidic conditions. This step typically employs ethanol as the solvent and reflux at 80°C for 12 hours, yielding 5-(2,4-difluorophenyl)-1,2-oxazol-3-ylmethanol as an intermediate. The reaction mechanism involves nucleophilic attack by hydroxylamine on the nitrile group, followed by intramolecular cyclization (Figure 1).
Table 1: Optimization of Oxazole Ring Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (h) | 12 | 8 | 12 |
| Yield (%) | 68 | 52 | 68 |
Benzamide Coupling
The oxazole intermediate undergoes nucleophilic substitution with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of triethylamine (TEA). Key studies recommend dichloromethane (DCM) as the solvent at 0–5°C to minimize side reactions. The benzoyl chloride is added dropwise to maintain stoichiometric control, achieving coupling yields of 72–78%.
Sulfamoylation and Functionalization
Dimethylsulfamoyl Group Introduction
The dimethylsulfamoyl moiety is introduced via a two-step protocol:
-
Sulfonation : Treatment of 4-aminobenzoic acid with chlorosulfonic acid at 0°C forms 4-sulfamoylbenzoic acid.
-
Dimethylation : Reaction with dimethylamine in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Table 2: Sulfamoylation Reaction Parameters
| Reagent | Role | Optimal Equivalents |
|---|---|---|
| Chlorosulfonic Acid | Sulfonating Agent | 1.2 |
| Dimethylamine | Alkylating Agent | 2.5 |
| EDCI | Coupling Reagent | 1.5 |
Purification and Isolation
Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms a purity of 98.2%.
Mechanistic Insights and Side Reaction Mitigation
Competing Pathways in Oxazole Synthesis
At temperatures >90°C, the oxazole intermediate may undergo ring-opening to form nitrile byproducts. Kinetic studies recommend maintaining pH <3 during cyclization to suppress hydrolysis.
Epimerization During Benzamide Coupling
The use of Hünig’s base (DIPEA) instead of TEA reduces racemization at the benzamide chiral center from 12% to <2%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC retention time: 8.9 min (method: 0.1% TFA in H₂O/acetonitrile, 40:60).
Scale-Up Considerations and Industrial Feasibility
Q & A
Basic: What are the recommended synthetic routes for N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the 1,2-oxazole core via cyclization of 2,4-difluorophenylacetylene with hydroxylamine derivatives under acidic conditions .
- Step 2: Functionalization of the oxazole methyl group using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for benzamide linkage) .
- Step 3: Sulfamoylation of the benzamide moiety using dimethylsulfamoyl chloride in anhydrous DMF with a base (e.g., triethylamine) .
Characterization: - Intermediates: NMR (¹H/¹³C) for structural confirmation, LC-MS for purity.
- Final compound: Single-crystal X-ray diffraction (e.g., SHELX programs ) to resolve stereochemistry, complemented by FT-IR for functional group validation .
Advanced: How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and supramolecular packing?
Methodological Answer:
- Use SHELXL for refinement of single-crystal X-ray data to map hydrogen bonds (e.g., N–H···O, C–H···F interactions) .
- Graph-set analysis (R²₂(8), etc.) identifies recurring motifs, critical for understanding stability and solubility .
- Compare with analogues (e.g., oxadiazole derivatives) to assess how fluorine substituents influence packing density .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antifungal: Broth microdilution (CLSI M38/M60) against Aspergillus fumigatus, given structural similarity to triazole antifungals like PC945 .
- Enzyme inhibition: Fluorometric assays targeting carbonic anhydrase or sulfotransferases (common targets for sulfamoyl derivatives) .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. inactivity) be resolved through structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution: Replace 2,4-difluorophenyl with chlorophenyl or methoxyphenyl to test electronic effects .
- Pharmacophore modeling: Overlay with active analogues (e.g., PC945 ) to identify critical interactions (e.g., triazole vs. oxazole ring effects).
- Metabolic stability: LC-MS/MS to monitor degradation products in microsomal assays .
Basic: What analytical techniques are critical for purity and stability assessment?
Methodological Answer:
- HPLC-PDA: Quantify impurities using a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C common for sulfonamides) .
- Forced degradation: Acid/alkali hydrolysis (e.g., 0.1M HCl/NaOH at 60°C) to identify labile groups .
Advanced: How can molecular docking predict interactions with fungal CYP51 enzymes?
Methodological Answer:
- Target preparation: Retrieve CYP51 (e.g., Candida albicans PDB: 5TZ1) and prepare with AutoDock Tools (add polar hydrogens, Gasteiger charges) .
- Docking protocol: Use AutoDock Vina with a grid box centered on the heme cofactor. Validate with co-crystallized ligands (e.g., fluconazole) .
- Analysis: Compare binding poses with PC945 to rationalize potency differences due to oxazole vs. triazole coordination .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Oxazole cyclization: Optimize stoichiometry of hydroxylamine and acetylene derivatives to minimize byproducts (e.g., HPLC tracking) .
- Sulfamoylation: Control exothermic reactions using dropwise addition of sulfamoyl chloride and ice baths .
- Purification: Use preparative HPLC with ion-pair reagents (e.g., ammonium acetate) for polar intermediates .
Advanced: How can in vivo pharmacokinetics be optimized for inhaled delivery?
Methodological Answer:
- Nebulization studies: Aerodynamic particle sizing (e.g., Next Generation Impactor) to optimize lung deposition .
- PK/PD modeling: Compare lung vs. plasma concentrations in rodent models to assess systemic exposure .
- Prodrug strategies: Introduce ester groups on the benzamide for sustained release (hydrolyzed by lung esterases) .
Basic: What computational tools predict solubility and logP for formulation design?
Methodological Answer:
- Software: Use ChemAxon MarvinSuite or ACD/Labs to calculate logP (estimated ~3.2 for this sulfonamide) .
- Solubility: Hansen solubility parameters (HSPiP) to identify compatible excipients (e.g., PEG 400) .
Advanced: How do fluorine substituents impact metabolic stability and off-target binding?
Methodological Answer:
- Metabolism: ¹⁹F NMR tracks defluorination in liver microsomes; compare with 2,4-dichloro analogues .
- Off-target screening: Radioligand binding assays (e.g., CEREP panel) to assess affinity for GPCRs or ion channels .
- CYP inhibition: Fluorometric P450 assays (e.g., CYP3A4) to evaluate drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
